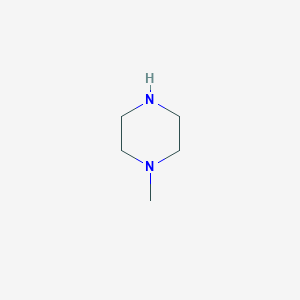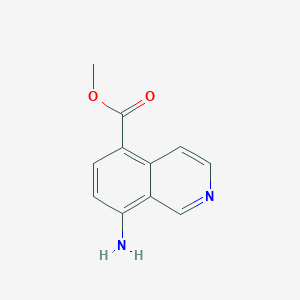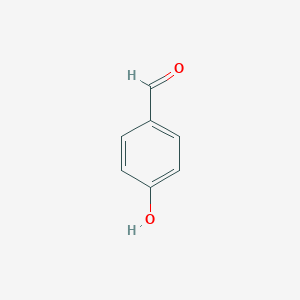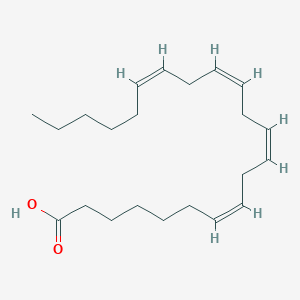
Adrenic acid
説明
Adrenic acid, also known as docosatetraenoic acid, is a naturally occurring polyunsaturated fatty acid formed through a 2-carbon chain elongation of arachidonic acid . It is one of the most abundant fatty acids in the early human brain .
Synthesis Analysis
Adrenic acid is the 2-carbon elongation product of arachidonic acid . It is metabolized by cyclooxygenases, cytochrome P450s, and lipoxygenases . The high abundance of adrenic acid in the adrenal cortex is an unexpected finding .Molecular Structure Analysis
Adrenic acid has a molecular formula of C22H36O2, with an average mass of 332.520 Da and a monoisotopic mass of 332.271515 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 16 freely rotating bonds .Chemical Reactions Analysis
Adrenic acid is metabolized by cells into biologically active products such as dihomo-epoxyeicosatrienoic acids and dihomoprostaglandins . The velocity vs [S] plot for hydrolysis of 10,11-EDT by recombinant, human sEH ([E] = 3 nM) was studied .Physical And Chemical Properties Analysis
Adrenic acid has a density of 0.9±0.1 g/cm3, a boiling point of 439.5±24.0 °C at 760 mmHg, and a flash point of 336.2±18.0 °C . It has a molar refractivity of 105.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 360.8±3.0 cm3 .科学的研究の応用
Adrenic Acid in Vascular Tone and Blood Flow Regulation
Adrenic acid, a fatty acid prevalent in the adrenal gland, plays a significant role in vascular tone regulation. It's metabolized by cyclooxygenases, cytochrome P450s, and lipoxygenases. Studies have shown that adrenic acid induces concentration-dependent relaxations in bovine adrenal cortical arteries, mediated by endothelial and zona glomerulosa cell cytochrome P450 metabolites. These relaxations are linked to large-conductance calcium-activated potassium channels and suggest a potential role in regulating adrenal blood flow (P. Kopf et al., 2010).
Anti-Inflammatory and Proresolving Functions
Adrenic acid exhibits anti-inflammatory properties, inhibiting the production of leukotriene B4, a chemoattractant, specifically in human neutrophils. This correlates with a reduction in arachidonic acid and enhances efferocytosis in human monocyte-derived macrophages. In vivo, adrenic acid treatment significantly alleviated arthritis in a leukotriene B4-dependent murine model, indicating its potential role in inflammation resolution (H. Brouwers et al., 2020).
Epoxy Fatty Acids and Therapeutic Potential
Adrenic acid is metabolized to a group of epoxy fatty acids (EpFAs), which show beneficial bioactivities such as analgesia and reduction of endoplasmic reticulum stress. EDT methyl ester, a derivative, has shown potential in reducing inflammatory pain in rats. This study suggests that EDTs could be a therapeutically relevant group of EpFAs (Nalin Singh et al., 2021).
Biosynthesis of Adrenic Acid in Plants
A study on Physcomitrella patens, a moss, showed that it could synthesize adrenic acid (ADA) using a Delta(5)-elongase gene from the algae Pavlova sp. This finding highlights the potential of using genetic engineering to produce unique oils in plants, possibly for pharmaceutical uses (S. Kaewsuwan et al., 2010).
Role in Macrophage Function
Adrenic acid is abundant in mouse peritoneal macrophages and is released through specific enzymes like cytosolic group IVA phospholipase A2. This process indicates separate mechanisms for utilizing adrenic and arachidonic acids, suggesting non-redundant functions in innate immune cells (Patricia Monge et al., 2020).
Induced Oxidative Stress in Hepatocytes
Adrenic acid has been implicated in inducing oxidative stress in HepG2 cells, a human hepatocarcinoma cell line. The study suggests its involvement in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), as it increases reactive oxygen species and modulates the expression of antioxidant enzymes (J. Zhao et al., 2020).
将来の方向性
Adrenic acid is a subject of interest in the field of ferroptosis, a newly discovered type of cell death. It is well known that ferroptotic cell death occurs through lipid peroxidation accumulation . Lipoxygenase (ALOX) serves as one of the major enzymes for the oxygenation of arachidonic acid, an essential polyunsaturated fatty acid (PUFA), finally triggering lipid peroxidation and ferroptosis . This suggests potential future directions for research into the role of adrenic acid in health and disease .
特性
IUPAC Name |
(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWSIQAPQLDBP-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Adrenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Adrenic acid | |
CAS RN |
28874-58-0 | |
| Record name | 7Z,10Z,13Z,16Z-Docosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28874-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,10,13,16-DOCOSATETRAENOIC ACID, (ALL-Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F675W6EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adrenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



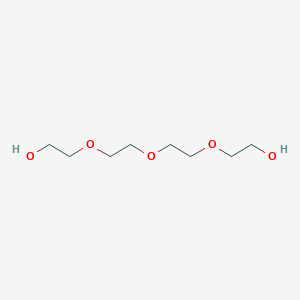
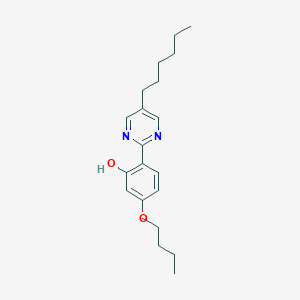
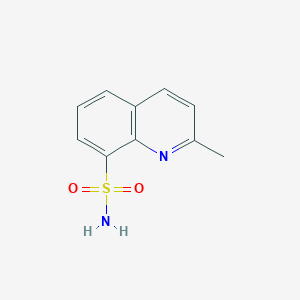
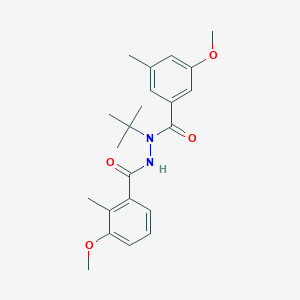
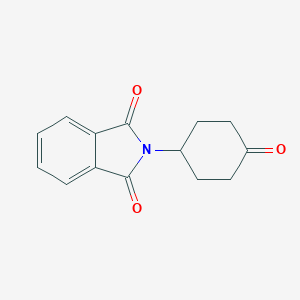
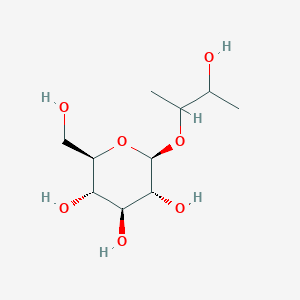
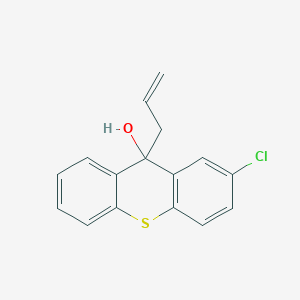
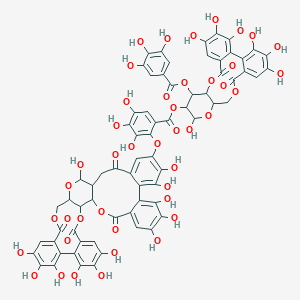
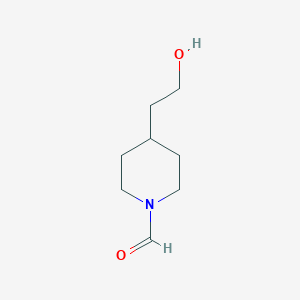
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)
